molecular formula C13H9ClF3NO B8156843 3-Amino-2-chloro-4'-(trifluoromethoxy)biphenyl

3-Amino-2-chloro-4'-(trifluoromethoxy)biphenyl

Cat. No.: B8156843
M. Wt: 287.66 g/mol
InChI Key: CPAFGROATRPUOD-UHFFFAOYSA-N
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Description

3-Amino-2-chloro-4’-(trifluoromethoxy)biphenyl is an organic compound that features a biphenyl structure with an amino group at the 3-position, a chlorine atom at the 2-position, and a trifluoromethoxy group at the 4’-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-chloro-4’-(trifluoromethoxy)biphenyl typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst .

Industrial Production Methods

In an industrial setting, the production of 3-Amino-2-chloro-4’-(trifluoromethoxy)biphenyl may involve large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-chloro-4’-(trifluoromethoxy)biphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, reduced amino derivatives, and substituted biphenyl compounds .

Scientific Research Applications

3-Amino-2-chloro-4’-(trifluoromethoxy)biphenyl has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-2-chloro-4’-(trifluoromethoxy)biphenyl involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-chloro-4’-(trifluoromethoxy)biphenyl is unique due to the presence of both the trifluoromethoxy group and the biphenyl structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-chloro-3-[4-(trifluoromethoxy)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3NO/c14-12-10(2-1-3-11(12)18)8-4-6-9(7-5-8)19-13(15,16)17/h1-7H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPAFGROATRPUOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)Cl)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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